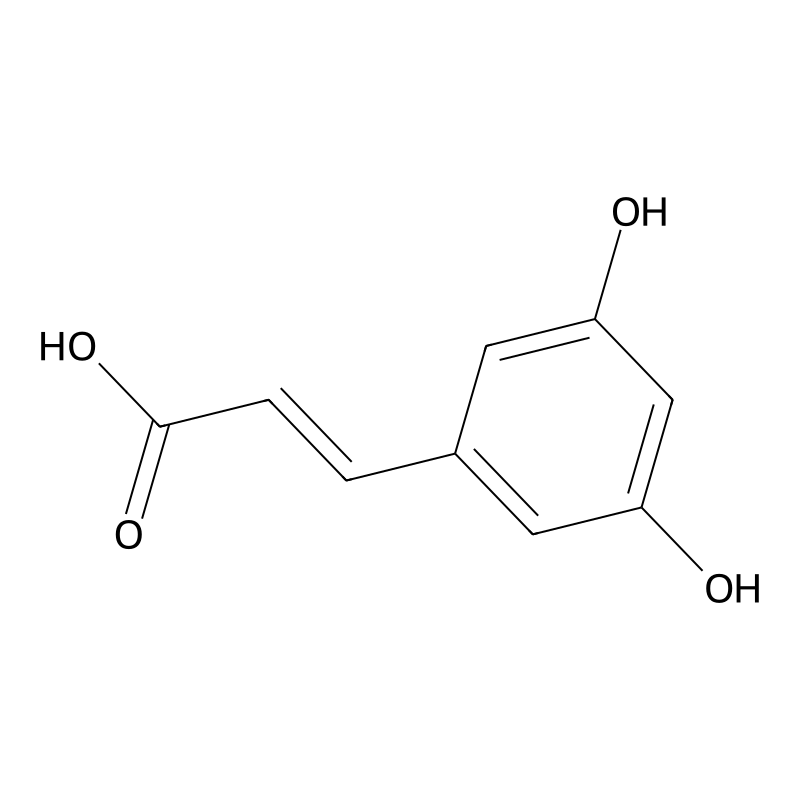

3,5-Dihydroxycinnamic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

3,5-Dihydroxycinnamic acid is a hydroxycinnamic acid and an isomer of caffeic acid, characterized by the presence of two hydroxyl groups on the aromatic ring. Its chemical formula is CHO, and it is classified as a phenolic compound. This compound is notable for its occurrence as a metabolite in human urine and its role as an intermediate in the biosynthesis of phenylalanine from tyrosine .

Biomarker for Dietary Intake

Studies suggest 3,5-DHCA might serve as a potential biomarker for whole grain consumption. Research indicates a correlation between dietary whole grain intake and increased levels of 3,5-DHCA in urine samples . This opens doors for non-invasive dietary assessment methods using urine analysis.

Anti-inflammatory Properties

3,5-DHCA has shown promise in exhibiting anti-inflammatory effects. Studies on derivatives of 3,5-DHCA have demonstrated their ability to reduce inflammation in animal models . Researchers believe this anti-inflammatory activity might be linked to the inhibition of prostaglandin synthesis, a key player in the inflammatory response . Further research is needed to fully understand the mechanisms and potential therapeutic applications of 3,5-DHCA's anti-inflammatory properties.

Other Areas of Investigation

While the aforementioned applications are the most explored areas of research for 3,5-DHCA, some studies have investigated its potential roles in other areas. For instance, research has been conducted to explore its role as a metabolite of the amino acid tyrosine and an intermediate in the biosynthesis of phenylalanine, but more investigation is needed to understand its full metabolic functions .

- Neutralization: It reacts with bases to form salts and water, releasing heat in the process.

- Oxidation and Reduction: Like other carboxylic acids, it can be oxidized by strong oxidizing agents or reduced by strong reducing agents, leading to diverse products.

- Polymerization: This compound can catalyze polymerization reactions, increasing the rate of certain chemical processes.

- Reactivity with Metals: In aqueous solutions, it can react with active metals to produce hydrogen gas and metal salts .

Research has shown that 3,5-dihydroxycinnamic acid possesses significant biological activities. Notably, derivatives of this compound exhibit anti-inflammatory properties. In studies involving mouse models, certain derivatives demonstrated pronounced anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukins 1β and 6. The mechanism involves reducing mRNA and protein synthesis related to inflammation .

3,5-Dihydroxycinnamic acid can be synthesized through various methods:

- From Tyrosine: It is synthesized as a metabolite from the amino acid tyrosine.

- Chemical Synthesis: Laboratory synthesis may involve the hydroxylation of cinnamic acid or its derivatives using specific reagents under controlled conditions.

- Derivatives Synthesis: Researchers have developed numerous derivatives through chemical modifications to enhance biological activity .

The applications of 3,5-dihydroxycinnamic acid are diverse:

- Pharmaceuticals: Due to its anti-inflammatory properties, it has potential uses in developing anti-inflammatory drugs.

- Food Industry: As a natural antioxidant, it may be utilized in food preservation.

- Cosmetics: Its antioxidant properties make it suitable for use in skincare products to combat oxidative stress .

Interaction studies have highlighted the compound's ability to modulate inflammatory pathways. For instance, certain derivatives were found to inhibit cyclooxygenase-2 and 5-lipoxygenase enzymes, which are crucial in the inflammatory response. This suggests that 3,5-dihydroxycinnamic acid could play a role in therapeutic strategies targeting inflammatory diseases .

3,5-Dihydroxycinnamic acid shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Caffeic Acid | 3,4-Dihydroxycinnamic acid | Exhibits strong antioxidant properties; more studied than 3,5-dihydroxycinnamic acid. |

| Ferulic Acid | 4-Hydroxy-3-methoxycinnamic acid | Known for its protective effects against UV radiation; commonly used in cosmetics. |

| p-Coumaric Acid | 4-Hydroxycinnamic acid | Has antimicrobial properties; less potent anti-inflammatory activity compared to 3,5-dihydroxycinnamic acid. |

While all these compounds belong to the hydroxycinnamic acid family and share similar structural features, 3,5-dihydroxycinnamic acid stands out due to its unique positioning of hydroxyl groups which influences its biological activity and potential therapeutic applications .

Enzymatic Synthesis via Phenylalanine Ammonia-Lyase Pathways

The biosynthesis of 3,5-dihydroxycinnamic acid begins in the phenylpropanoid pathway, a universal route in plants for producing phenolic compounds. The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid, the foundational precursor for all downstream phenylpropanoids. In Arabidopsis thaliana and other model plants, PAL activity is tightly regulated by feedback mechanisms involving cinnamic acid, which modulates both transcriptional and post-translational control of the enzyme.

Subsequent hydroxylation and methylation steps modify cinnamic acid into derivatives such as 4-coumaric acid, caffeic acid, and ferulic acid. 3,5-DHCA arises specifically through the action of cytochrome P450-dependent monooxygenases, which introduce hydroxyl groups at the 3- and 5-positions of the aromatic ring. For example, in Prunus persica (peach), a bifunctional hydroxylase enzyme converts 4-coumaric acid to 3,5-DHCA, a reaction dependent on NADPH and molecular oxygen. This step is critical for producing alkylresorcinols, which are defense compounds in cereals and fruits.

Table 1: Key Enzymes in 3,5-DHCA Biosynthesis

Role in Microbial Secondary Metabolite Production

Microorganisms, particularly gut microbiota, contribute to the production and modification of 3,5-DHCA through specialized metabolic pathways. Lactobacillus and Bifidobacterium species express phenolic acid decarboxylases that transform dietary polyphenols into bioactive metabolites. For instance, 3,4,5-trihydroxycinnamic acid (gallate) undergoes regioselective dehydroxylation via microbial enzymes to yield 3,5-DHCA. This reaction, mediated by a para-dehydroxylase, eliminates the hydroxyl group at position 4, retaining the 3,5-dihydroxy configuration.

In fungal systems, Aspergillus niger utilizes non-oxidative deamination pathways to synthesize 3,5-DHCA as a precursor for melanin-like pigments. These pigments, which confer resistance to UV radiation and oxidative stress, are synthesized through the polymerization of 3,5-DHCA derivatives. Such pathways highlight the ecological adaptability of microbes in leveraging phenolic acids for survival.

Metabolic Degradation Pathways in Human Systems

In humans, 3,5-DHCA is absorbed through the intestinal epithelium and subjected to phase II metabolism. UDP-glucuronosyltransferases (UGTs) in the liver catalyze the conjugation of 3,5-DHCA with glucuronic acid, forming water-soluble glucuronides excreted in urine. Sulfotransferases (SULTs) further sulfonate the phenolic hydroxyl groups, enhancing renal clearance. Recent metabolomic studies identify 3,5-DHCA-glucuronide as a urinary biomarker for whole-grain intake, reflecting its dietary origin and enterohepatic recycling.

Degradation also occurs via colonic microbiota, which cleave the propenoic side chain of 3,5-DHCA to produce 3,5-dihydroxybenzoic acid. This metabolite is subsequently reduced to 3,5-dihydroxybenzaldehyde by aldehyde dehydrogenases, ultimately entering the tricarboxylic acid cycle after further oxidation. These catabolic routes underscore the interplay between host enzymes and microbial metabolism in determining the bioavailability of 3,5-DHCA.

Key Metabolic Reactions in Humans:

- Glucuronidation: $$ \text{3,5-DHCA} + \text{UDP-glucuronic acid} \rightarrow \text{3,5-DHCA-glucuronide} $$

- Sulfonation: $$ \text{3,5-DHCA} + \text{PAPS} \rightarrow \text{3,5-DHCA-sulfate} $$

- Microbial Degradation: $$ \text{3,5-DHCA} \rightarrow \text{3,5-dihydroxybenzoic acid} \rightarrow \text{3,5-dihydroxybenzaldehyde} $$

3,5-Dihydroxycinnamic acid has emerged as a promising biomarker for monitoring gluten intake in celiac disease management. Research demonstrates that this compound, derived from alkylresorcinol metabolism, exhibits significant correlation with gluten consumption patterns in patients following gluten-free diets [1] [2]. Studies have shown that urinary excretion of 3,5-dihydroxycinnamic acid increases following gluten exposure, making it a valuable tool for detecting dietary transgressions in celiac disease patients [1] [2].

The correlation between 3,5-dihydroxycinnamic acid levels and gluten intake has been validated through multiple analytical approaches. High-performance thin-layer chromatography combined with colorimetric detection has demonstrated positive correlations between gluten consumption and 3,5-dihydroxycinnamic acid responses in urine samples [1] [2]. These findings indicate that the compound can serve as a selective biomarker for gluten intake, providing clinicians with an objective measure to assess dietary compliance in celiac disease patients [1] [2].

Clinical validation studies have confirmed the utility of 3,5-dihydroxycinnamic acid as a biomarker for gluten intake monitoring. Research involving celiac patients and control groups has shown that individuals with suspected dietary transgressions exhibit elevated levels of 3,5-dihydroxycinnamic acid in urine samples [2]. The biomarker has proven particularly valuable in cases where serological markers remain negative despite persistent symptoms, suggesting ongoing gluten exposure [2]. This capability addresses a significant clinical need, as traditional methods for assessing gluten-free diet adherence often fail to detect intermittent or low-level gluten consumption [2].

The compound's effectiveness as a biomarker stems from its derivation from alkylresorcinols, which are predominantly found in wheat and rye grains [3] [4]. Following gluten ingestion, alkylresorcinols undergo hepatic metabolism to produce 3,5-dihydroxycinnamic acid, which is subsequently excreted in urine [5] [4]. This metabolic pathway provides a direct link between gluten consumption and biomarker excretion, making 3,5-dihydroxycinnamic acid a reliable indicator of gluten intake [5] [4]. The specificity of this relationship has made it particularly valuable for monitoring dietary compliance in celiac disease management [4].

Urinary Excretion Patterns as Indicators of Dietary Transgressions

The urinary excretion patterns of 3,5-dihydroxycinnamic acid provide crucial insights into dietary transgression detection in celiac disease patients. Research on hydroxycinnamic acids demonstrates that these compounds are primarily excreted within the first 6-24 hours following ingestion, with peak excretion occurring in the initial 6-hour period [6] [7]. This rapid excretion pattern makes 3,5-dihydroxycinnamic acid particularly suitable for detecting recent gluten exposure events [6] [7].

Studies examining urinary excretion kinetics have shown that hydroxycinnamic acids, including 3,5-dihydroxycinnamic acid, exhibit predictable elimination patterns that can be used to identify dietary transgressions [6] [7]. The majority of ingested hydroxycinnamic acids are absorbed, conjugated, and excreted within the first 6 hours post-consumption, with secondary excretion occurring in the 6-24 hour window [6]. This temporal pattern allows for the detection of gluten intake within a clinically relevant timeframe [6] [7].

The excretion patterns of 3,5-dihydroxycinnamic acid have been validated in clinical studies involving celiac disease patients. Research has demonstrated that patients with positive 3,5-dihydroxycinnamic acid results often correspond to cases where dietary transgressions were suspected by clinicians based on serological markers [2]. The biomarker's ability to detect gluten intake within hours of consumption makes it particularly valuable for identifying acute dietary violations that might otherwise go undetected [2].

Individual variability in excretion patterns has been observed across different patient populations. Studies have shown that the concentration levels of 3,5-dihydroxycinnamic acid in urine samples can vary significantly between individuals, even when consuming similar amounts of gluten [2]. This variability may be influenced by factors such as age, metabolic rate, and individual differences in alkylresorcinol metabolism [2]. Understanding these variations is crucial for establishing appropriate cutoff values and interpreting results in clinical practice [2].

The temporal characteristics of 3,5-dihydroxycinnamic acid excretion make it complementary to other biomarkers used in celiac disease monitoring. While traditional serological markers may remain elevated for weeks or months following gluten exposure, 3,5-dihydroxycinnamic acid provides information about recent dietary events [2]. This temporal specificity allows clinicians to differentiate between historical gluten exposure and current dietary compliance, enhancing the precision of dietary transgression detection [2].

False Positive/Negative Considerations in Clinical Sample Analysis

The clinical application of 3,5-dihydroxycinnamic acid as a biomarker requires careful consideration of factors that may lead to false positive or negative results. One significant concern is the potential for cross-reactivity with other phenolic compounds present in urine samples [1] [2]. The Fast Blue dye used in colorimetric detection methods specifically stains compounds with resorcinol ring structures, which may result in positive responses from other phenolic compounds in the absence of true 3,5-dihydroxycinnamic acid [1] [2].

Dietary interference represents a major source of potential false positive results in 3,5-dihydroxycinnamic acid analysis. Consumption of foods rich in hydroxycinnamic acids, such as coffee, fruits, and vegetables, can contribute to elevated levels of structurally similar compounds in urine [8] [9]. These dietary sources may produce metabolites that interfere with 3,5-dihydroxycinnamic acid detection, particularly when using less specific analytical methods [8] [9]. The presence of caffeic acid, ferulic acid, and other hydroxycinnamic acid derivatives in urine can complicate the interpretation of results [8] [9].

Matrix effects in urine samples present additional challenges for accurate 3,5-dihydroxycinnamic acid quantification. Variations in urine composition, including differences in pH, ionic strength, and the presence of other metabolites, can affect analytical performance [10]. These matrix effects may lead to suppression or enhancement of the analytical signal, resulting in inaccurate measurements of 3,5-dihydroxycinnamic acid concentrations [10]. The use of matrix-matched standards and appropriate sample preparation techniques is essential for minimizing these effects [10].